molecular formula C13H10O2 B3393388 5-Phenyl-1,3-benzodioxole CAS No. 24382-05-6

5-Phenyl-1,3-benzodioxole

Cat. No.: B3393388
CAS No.: 24382-05-6
M. Wt: 198.22 g/mol
InChI Key: UXRKFHHUQLJTPC-UHFFFAOYSA-N
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Description

Historical Context and Evolution of 1,3-Benzodioxole (B145889) Chemistry Research

The study of 1,3-benzodioxole derivatives dates back to the early investigations of natural products. solubilityofthings.com Compounds containing the methylenedioxyphenyl group, another name for the 1,3-benzodioxole moiety, were identified in various plants. solubilityofthings.comchemicalbook.com A notable early discovery was the synergistic effect of sesame oil with the insecticide pyrethrum, which was later attributed to the presence of 1,3-benzodioxole derivatives. chemicalbook.com This observation spurred further research into the chemical and biological activities of this class of compounds. Over the years, the research has evolved from simple extraction and identification to complex synthetic methodologies and in-depth exploration of their potential applications in medicine and materials science.

Significance of the 1,3-Benzodioxole Moiety as a Core Chemical Structure in Advanced Studies

The 1,3-benzodioxole scaffold is of great importance in advanced chemical studies due to several key features. The fusion of the benzene (B151609) and dioxole rings creates an electron-rich aromatic system, influencing its reactivity in chemical syntheses. chemicalbook.com This moiety is a common structural motif in a plethora of natural products and synthetic compounds exhibiting a wide range of biological activities. worldresearchersassociations.comresearchgate.net Its presence can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. In medicinal chemistry, the 1,3-benzodioxole ring is often incorporated into drug candidates to enhance their therapeutic efficacy. ontosight.aiontosight.ai Furthermore, its rigid structure and potential for functionalization make it a valuable building block in the design of novel organic materials.

Scope and Research Focus on 5-Phenyl-1,3-benzodioxole and its Derivatives

Research on this compound and its derivatives is a specialized area within the broader field of benzodioxole chemistry. The introduction of a phenyl group at the 5-position of the benzodioxole ring system introduces additional steric and electronic properties, which can be fine-tuned by further substitution on the phenyl ring. Current research focuses on several key aspects:

Synthesis: Developing efficient and stereoselective synthetic routes to access this compound and its analogs. This includes the exploration of various coupling reactions, such as the Suzuki-Miyaura coupling, to construct the biaryl linkage. worldresearchersassociations.comresearchgate.net

Structural Analysis: Characterizing the three-dimensional structure of these molecules using techniques like X-ray crystallography and computational modeling to understand their conformational preferences. iucr.org

Biological Evaluation: Investigating the potential of these compounds in various therapeutic areas, including their use as anticancer, anti-inflammatory, and antimicrobial agents. ontosight.aiontosight.airesearchgate.net

Materials Science: Exploring the application of these compounds in the development of new materials with specific optical or electronic properties. chemicalbook.com

Overview of Major Research Domains for this Class of Compounds

The research on this compound and its derivatives spans several major scientific domains:

Medicinal Chemistry: A primary focus is the design and synthesis of novel drug candidates. The 1,3-benzodioxole scaffold is found in compounds investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. chemicalbook.comontosight.aiontosight.ai For instance, derivatives have been studied as inhibitors of enzymes like cyclooxygenase (COX) and for their cytotoxic activity against various cancer cell lines. nih.govresearchgate.net

Organic Synthesis: These compounds serve as important intermediates or building blocks for the synthesis of more complex molecules. chemicalbook.comchemicalbook.com Their unique reactivity is exploited in various chemical transformations to construct intricate molecular architectures.

Materials Science: The rigid and planar nature of the this compound core makes it an attractive candidate for the development of organic materials with interesting photophysical properties, such as fluorescent dyes. chemicalbook.com

Agrochemicals: The historical use of benzodioxole derivatives as insecticide synergists has led to continued interest in their potential application in agriculture. chemicalbook.comcymitquimica.com Research in this area includes the development of new pesticides and plant growth regulators. frontiersin.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenyl-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c1-2-4-10(5-3-1)11-6-7-12-13(8-11)15-9-14-12/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRKFHHUQLJTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10573230
Record name 5-Phenyl-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24382-05-6
Record name 5-Phenyl-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Phenyl 1,3 Benzodioxole and Analogous Structures

Classical and Conventional Synthetic Routes

Traditional methods for synthesizing benzodioxole derivatives have been well-established and are still widely used. These routes often involve cyclization reactions to form the heterocyclic ring and aromatic substitution reactions to introduce functional groups.

Cyclization Reactions for Benzodioxole Ring Formation

The formation of the 1,3-benzodioxole (B145889) ring is a key step in the synthesis of these compounds. This is typically achieved by reacting a catechol derivative with a suitable one-carbon electrophile.

A common and straightforward method for forming the benzodioxole ring is the condensation of catechol or its derivatives with various reagents. vulcanchem.comchemicalbook.comchemcess.comgoogle.com For instance, reacting catechol with formaldehyde (B43269) in the presence of an acid catalyst can yield the 1,3-benzodioxole core. vulcanchem.comvulcanchem.com Similarly, condensation with benzoic acid derivatives, often facilitated by polyphosphoric acid which can act as both a catalyst and a solvent, can produce 2-phenyl-substituted 1,3-benzodioxoles. researchgate.net Microwave-assisted synthesis has been shown to be an efficient alternative, reducing reaction times and increasing yields. researchgate.net The reaction of catechol with methanol (B129727) in the presence of a strong acid catalyst like hydrochloric or sulfuric acid is another pathway to form the dioxole ring through a methylenedioxy bridge. chemicalbook.com

The synthesis of 1,3-benzodioxole can be accomplished by reacting catechol with disubstituted halomethanes. wikipedia.org Dichloromethane (B109758) is a frequently used reagent in this context. chemcess.comyoutube.com The reaction is often carried out in the presence of a base. One specific example involves the reaction of catechol with dichloromethane and sodium hydroxide (B78521) at elevated temperatures. youtube.com Another variation uses tetrabutyl ammonium (B1175870) bromide as a phase transfer catalyst with dichloromethane and sodium hydroxide. google.com

Friedel-Crafts Reactions and Aromatic Acylation of 1,3-Benzodioxole

Friedel-Crafts reactions are a cornerstone of aromatic chemistry and are frequently employed to introduce acyl groups onto the 1,3-benzodioxole ring, typically at the 5-position due to the directing effects of the dioxole group. mdpi.comgoogle.com This acylation is a critical step in the synthesis of many commercially important derivatives. mdpi.com

The choice of acylating agent and catalyst is crucial. Propionyl chloride is often used as an acylating agent with a Lewis acid catalyst like zinc chloride to produce the corresponding acyl compound. google.com Other acylating agents include propionic anhydride, which can be used with a perchloric acid catalyst. google.com While effective, traditional Friedel-Crafts reactions can generate significant waste. researchgate.netresearchgate.net Concerns also exist regarding the potential for the Lewis acid to cleave the methylenedioxy bridge, leading to tars and byproducts. mdma.ch To mitigate these issues, alternative catalysts and conditions have been explored. For example, polyphosphoric acid has been used as a Lewis acid with propionic acid as the acylating agent. mdma.ch

Acylating AgentCatalystProductReference
Propionyl chlorideZinc chlorideAcyl compound google.com
Propionic anhydridePerchloric acidAcyl compound google.com
Propionic acidPolyphosphoric acid3,4-Methylenedioxypropiophenone mdma.ch
Continuous Flow Processes for Acylation

To address the limitations of batch processing, continuous flow methodologies for the acylation of 1,3-benzodioxole have been developed. mdpi.comresearchgate.netresearchgate.netmdpi.comnih.gov These processes offer advantages such as improved heat and mass transfer, better temperature control, and easier scalability. mdpi.com

A notable example involves the use of a recyclable heterogeneous substoichiometric catalyst in a continuous flow reactor. mdpi.comresearchgate.netnih.gov In one study, the acylation of 1,3-benzodioxole using such a system at 100°C for 30 minutes resulted in a 73% conversion rate with 62% selectivity for the desired acylated product. mdpi.comresearchgate.netresearchgate.netnih.gov The reaction demonstrated excellent stability and selectivity over a 6-hour continuous run. mdpi.comresearchgate.netnih.gov Unreacted 1,3-benzodioxole can be easily separated by distillation and recycled. mdpi.comresearchgate.netnih.gov Heterogeneous catalysts like H-β zeolites doped with metal salts, particularly Zr-β zeolites, have also shown excellent activity and stability in continuous-flow Friedel-Crafts acylation reactions. researchgate.net Another approach has utilized α-Fe2O3 and CaCO3 nanoparticles as catalysts in a flow reactor, providing an efficient and greener pathway for continuous Friedel-Crafts acylation. researchgate.net

CatalystTemperatureConversion RateSelectivityReference
Recyclable heterogeneous substoichiometric catalyst100°C73%62% mdpi.comresearchgate.netresearchgate.netnih.gov
Zr-β zeolite-Excellent- researchgate.net
α-Fe2O3 and CaCO3 nanoparticles--- researchgate.net

Oxidation Reactions for Benzodioxole Ring Generation

Oxidation reactions can also be employed in the synthesis and modification of benzodioxole derivatives. For instance, the oxidation of a benzylic carbon attached to the benzodioxole ring can be achieved using oxidizing agents like potassium permanganate (B83412) (KMnO4) or manganese dioxide (MnO2). youtube.com The outcome of the oxidation depends on the specific reagent and the substrate. Potassium permanganate is a strong oxidizing agent that can cleave the alkyl chain and form a carboxylic acid at the benzylic position, provided there is at least one benzylic C-H bond. youtube.com Manganese dioxide, on the other hand, is a milder oxidizing agent that selectively oxidizes benzylic alcohols to the corresponding aldehydes or ketones. youtube.com

Modern and Green Chemistry Approaches in Synthesis

In recent years, the focus of synthetic chemistry has shifted towards developing more efficient, environmentally friendly, and sustainable methods. This has led to the exploration of microwave-assisted synthesis and various catalytic systems for the preparation of 1,3-benzodioxole derivatives.

Microwave-Assisted Synthesis of 1,3-Benzodioxole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. tandfonline.comresearchgate.net This technique offers several advantages over conventional heating methods, including significantly reduced reaction times, increased product yields, and often, milder reaction conditions. researchgate.nettandfonline.com

A notable green chemistry approach involves the microwave-irradiated reaction of catechol with benzoic acid derivatives. tandfonline.comtandfonline.comepa.gov In this method, polyphosphoric acid serves as both a catalyst and a solvent, eliminating the need for additional toxic organic solvents. tandfonline.comresearchgate.net The reaction proceeds rapidly, typically within 30 to 120 seconds, to afford 2-phenyl-substituted 1,3-benzodioxole derivatives in good to excellent yields (60-85%). tandfonline.com This method is considered environmentally benign as it minimizes waste and energy consumption. tandfonline.comtandfonline.com

The general scheme for this synthesis is as follows: Catechol and a benzoic acid derivative are heated in the presence of polyphosphoric acid under microwave irradiation. researchgate.net

This approach has been successfully applied to a range of substituted benzoic acids, demonstrating its versatility. researchgate.net

Catalytic Approaches in Benzodioxole Formation

Various catalytic systems have been developed to facilitate the formation of the 1,3-benzodioxole ring, offering alternatives to traditional methods that often require harsh conditions or stoichiometric reagents.

Polyphosphoric acid (PPA) is a widely used and effective catalyst for the synthesis of 2-substituted 1,3-benzodioxoles from catechol and benzoic acids or their derivatives. tandfonline.comtandfonline.comgoogle.com PPA acts as a dehydrating and cyclizing agent, promoting the condensation reaction. tandfonline.comresearchgate.net The proposed mechanism involves the protonation of the benzoic acid by PPA, followed by nucleophilic attack by catechol to form a tetrahedral intermediate, which then cyclizes to the 1,3-benzodioxole ring. tandfonline.comresearchgate.net

While effective, traditional heating methods using PPA can be lengthy. tandfonline.com The combination of PPA with microwave irradiation, as mentioned earlier, significantly enhances the reaction efficiency. tandfonline.comtandfonline.com PPA has also been explored in Friedel-Crafts type reactions for the acylation of 1,3-benzodioxole, although its applicability can be limited by the stability of the benzodioxole ring under strongly acidic conditions. mdma.ch

Carbon-based solid acids represent a greener and more sustainable alternative to traditional liquid acid catalysts. google.comcjcatal.com These heterogeneous catalysts are typically prepared by sulfonating carbonaceous materials, such as activated carbon or biomass-derived carbons. cjcatal.commdpi.commdpi.com They possess a high density of acidic functional groups, including -SO3H, -COOH, and -OH, which contribute to their catalytic activity. mdpi.com

In the context of 1,3-benzodioxole synthesis, carbon-based solid acids have shown high catalytic activity in the reaction between catechol and aldehydes or ketones. google.com These catalysts offer advantages such as high conversion rates (often exceeding 80%) and selectivity (above 95%), as well as ease of separation from the reaction mixture and potential for reusability. google.com The preparation of these catalysts often involves a carbonization-sulfonation process. cjcatal.com For instance, a catalyst can be prepared by carbonizing a biomass precursor followed by sulfonation to introduce the acidic sites. cjcatal.com

Catalyst TypePrecursorKey FeaturesApplicationReference
Carbon-Based Solid AcidVarious (e.g., wood powder)High catalytic activity, high conversion and selectivity, reusable.Synthesis of 1,3-benzodioxole from catechol and aldehydes/ketones. google.com
Sulfonated Activated CarbonActivated CarbonHigh surface area, mesoporous structure.Esterification reactions, potential for other acid-catalyzed reactions. mdpi.com
Magnetic Carbon-Based Solid AcidBiomass (e.g., rice husk, corn straw)Magnetic for easy separation, high surface area.Cellulose hydrolysis, demonstrating potential for biomass conversion. ncsu.edu

Transition metal catalysis has revolutionized organic synthesis, and the formation of benzodioxole derivatives is no exception. nih.gov Palladium (Pd) and copper (Cu) catalysts are particularly prominent in cross-coupling reactions that can be employed to construct the 5-phenyl-1,3-benzodioxole skeleton. worldresearchersassociations.com

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds. worldresearchersassociations.comresearchgate.net In this reaction, a boronic acid derivative is coupled with a halide in the presence of a palladium catalyst and a base. worldresearchersassociations.com For the synthesis of this compound analogs, this could involve the coupling of a 5-bromo-1,3-benzodioxole derivative with a phenylboronic acid. worldresearchersassociations.comresearchgate.net The choice of palladium catalyst, ligand, and base is crucial for optimizing the reaction yield. worldresearchersassociations.comresearchgate.net For instance, PdCl2(PPh3)2 has been identified as an effective catalyst for such transformations. worldresearchersassociations.com

The Heck reaction, another palladium-catalyzed process, couples an aryl or vinyl halide with an alkene. organic-chemistry.orgliverpool.ac.uk This reaction could also be adapted for the synthesis of this compound derivatives.

Copper catalysis is also relevant, particularly in reactions like the Huisgen 1,3-dipolar cycloaddition ("click chemistry") which can be used to synthesize more complex benzodioxole-containing structures. worldresearchersassociations.com

Multi-Step Reaction Sequences and Strategic Synthesis

The synthesis of specifically substituted benzodioxoles like this compound often requires a multi-step approach. worldresearchersassociations.comsmolecule.comontosight.ai These sequences strategically build the molecule by installing different functional groups in a controlled manner.

A representative multi-step synthesis could start from a commercially available benzodioxole derivative, which is then functionalized. For example, starting with (6-bromobenzo[d] tandfonline.comresearchgate.netdioxol-5-yl)methanol, a series of reactions can be performed to introduce a triazole ring, followed by a Suzuki-Miyaura coupling to attach the phenyl group at the 5-position. worldresearchersassociations.com

A typical sequence might involve:

Bromination: Introduction of a bromine atom at a specific position on the benzodioxole ring to serve as a handle for subsequent cross-coupling reactions. worldresearchersassociations.com

Functional Group Interconversion: Modification of existing functional groups to prepare for the next step. For example, converting an alcohol to a leaving group. worldresearchersassociations.com

Cross-Coupling: The key step where the phenyl group is introduced, often via a Suzuki-Miyaura reaction. worldresearchersassociations.comresearchgate.net

The following table outlines a synthetic route to a 1,3-benzodioxole derivative incorporating a phenyl group via a triazole linker, demonstrating a multi-step strategy. worldresearchersassociations.com

StepStarting MaterialReagentsProductYield
1(6-bromobenzo[d] tandfonline.comresearchgate.netdioxol-5-yl)methanolCBr4, PPh3, DCM5-bromo-6-(bromomethyl)benzo[d] tandfonline.comresearchgate.netdioxole91%
25-bromo-6-(bromomethyl)benzo[d] tandfonline.comresearchgate.netdioxoleNaN3, MeOH5-(azidomethyl)-6-bromobenzo[d] tandfonline.comresearchgate.netdioxole88%
35-(azidomethyl)-6-bromobenzo[d] tandfonline.comresearchgate.netdioxolePhenylacetylene (B144264), CuI1-((6-bromobenzo[d] tandfonline.comresearchgate.netdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole82%
41-((6-bromobenzo[d] tandfonline.comresearchgate.netdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazoleArylboronic acid, PdCl2(PPh3)2, K2CO3Desired 1,3-benzodioxole derivative33-89%

Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry)

The Huisgen 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. organic-chemistry.orgwikipedia.orgsphinxsai.com This reaction involves a 1,3-dipolar compound reacting with a dipolarophile, such as an alkene or alkyne, in a concerted [4+2] cycloaddition. organic-chemistry.orgwikipedia.org While not directly forming the this compound core in one step, it is a key reaction for synthesizing complex derivatives.

In a multi-step synthesis, a 1,3-benzodioxole derivative containing an azide (B81097) group can undergo a Huisgen cycloaddition with an alkyne. For instance, 5-(azidomethyl)-6-bromobenzo[d] wikipedia.orgworldresearchersassociations.comdioxole has been reacted with phenylacetylene using a copper(I) catalyst to produce a 1,2,3-triazole derivative. worldresearchersassociations.com This triazole-substituted benzodioxole can then be further modified, for example, via Suzuki-Miyaura coupling, to introduce additional aryl groups. worldresearchersassociations.com The copper-catalyzed version of this reaction, often referred to as "click chemistry," is known for its high regioselectivity, typically yielding the 1,4-disubstituted triazole isomer. organic-chemistry.org

Key Features of Huisgen 1,3-Dipolar Cycloaddition:

Forms five-membered heterocycles. organic-chemistry.orgwikipedia.orgsphinxsai.com

Can be catalyzed by copper(I) for improved regioselectivity (click chemistry). organic-chemistry.org

Applicable to the synthesis of complex benzodioxole derivatives. worldresearchersassociations.com

Suzuki-Miyaura Coupling Reactions for Aryl Substitution

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.org This reaction is instrumental in synthesizing this compound and its analogs by creating the bond between the benzodioxole ring and the phenyl group.

A common strategy involves coupling an aryl boronic acid with a halogenated 1,3-benzodioxole derivative. worldresearchersassociations.comresearchgate.net For example, new 1,3-benzodioxole derivatives have been prepared in good yields (33-89%) by the Suzuki-Miyaura coupling of a brominated benzodioxole-triazole compound with various substituted boronic acids. worldresearchersassociations.comresearchgate.net The reaction is typically carried out in the presence of a palladium catalyst, such as PdCl2(PPh3)2, a ligand like triphenylphosphine (B44618) (PPh3), and a base like potassium carbonate (K2CO3). worldresearchersassociations.comresearchgate.net

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

Table 1: Examples of Suzuki-Miyaura Coupling for Benzodioxole Derivatives worldresearchersassociations.comresearchgate.net

Aryl Halide SubstrateBoronic Acid DerivativeCatalyst/Ligand/BaseProduct Yield
1-((6-bromobenzo[d] wikipedia.orgworldresearchersassociations.comdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazolePhenylboronic acidPdCl2(PPh3)2 / PPh3 / K2CO3Good
1-((6-bromobenzo[d] wikipedia.orgworldresearchersassociations.comdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazoleVarious substituted aryl boronic acidsPdCl2(PPh3)2 / PPh3 / K2CO333-89%

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental in organic synthesis and are employed in the preparation of this compound precursors and derivatives. bits-pilani.ac.in In these reactions, a nucleophile displaces a leaving group on a substrate. bits-pilani.ac.in

One application is the synthesis of the 1,3-benzodioxole ring itself, for instance, through the Williamson ether synthesis. This can involve the reaction of a catechol (1,2-dihydroxybenzene) derivative with a dihalomethane (like dichloromethane) in the presence of a base. researchgate.net

Furthermore, nucleophilic substitution is used to introduce functional groups onto the benzodioxole scaffold. For example, 5-bromo-6-(bromomethyl)benzo[d] wikipedia.orgworldresearchersassociations.comdioxole can be converted to 5-(azidomethyl)-6-bromobenzo[d] wikipedia.orgworldresearchersassociations.comdioxole in high yield by reaction with sodium azide (NaN3). worldresearchersassociations.com This azide derivative is a crucial intermediate for subsequent reactions like the Huisgen cycloaddition. worldresearchersassociations.com Aromatic nucleophilic substitution can also be used, for example, in the reaction of chlorobenzene (B131634) with chalcones in the presence of copper oxide and potassium carbonate to form N-phenylamino chalcones. japsonline.com

General Principles of Nucleophilic Substitution:

A nucleophile attacks an electrophilic center. bits-pilani.ac.in

A leaving group is displaced. bits-pilani.ac.in

Can be used to form the benzodioxole ring and to functionalize it. worldresearchersassociations.comresearchgate.net

Amide Condensation Reactions

Amide condensation reactions are crucial for linking the 1,3-benzodioxole moiety to other chemical entities through an amide bond. smolecule.com This is typically achieved by reacting a carboxylic acid derivative with an amine. masterorganicchemistry.com

For example, N-(1,3-benzodioxol-5-ylmethyl)-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide is synthesized via the condensation of a 1,3-benzodioxole derivative with a chromen derivative using coupling reagents. smolecule.com Another example is the synthesis of N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide, which involves a multi-step process including the formation of an amide bond. mdpi.comresearchgate.net

These reactions are significant for creating larger, more complex molecules where the 1,3-benzodioxole unit is a key structural component. The amide bond itself can be hydrolyzed under acidic or basic conditions. masterorganicchemistry.com

Stereoselective and Enantioselective Synthesis of Phenyl-1,3-Benzodioxole Scaffolds

Achieving stereocontrol in the synthesis of chiral molecules is a major goal in modern organic chemistry. For phenyl-1,3-benzodioxole scaffolds, stereoselective and enantioselective methods are employed to create specific stereoisomers.

Stereoselective synthesis has been applied to create derivatives of 1,3-benzodioxole with high diastereoselectivity. For instance, the synthesis of bicyclic scaffolds inspired by natural products has been achieved with high stereoselectivity. semanticscholar.org One approach involves the use of chiral auxiliaries or catalysts to direct the formation of a particular stereoisomer.

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. A copper-catalyzed enantioconvergent Suzuki-Miyaura C(sp3)−C(sp2) cross-coupling has been developed for the synthesis of enantioenriched skeletons featuring chiral tertiary benzylic stereocenters, which can include the 1,3-benzodioxole moiety. sustech.edu.cn Furthermore, the use of BINOL-derived cationic phosphonites as ligands in gold(I) catalysis has enabled the highly regio- and enantioselective assembly of certain alkynes into 1-(aryl)benzo carbohelicenes. nih.gov Multi-catalytic approaches in a one-pot synthesis can convert simple starting materials into a range of products with high stereocontrol. chemrxiv.org

Derivatization and Functionalization Strategies of 5 Phenyl 1,3 Benzodioxole

Introduction of Heterocyclic Moieties

The incorporation of heterocyclic rings onto the 5-phenyl-1,3-benzodioxole framework is a common strategy to modulate its physicochemical properties and enhance its biological activity. This section details the synthesis of several key heterocyclic derivatives.

Thiosemicarbazones are a class of compounds known for their diverse pharmacological activities. The synthesis of this compound-based thiosemicarbazones typically involves a two-step process. The initial step is the formation of a thiosemicarbazide (B42300) intermediate. This is achieved by reacting 1,3-benzodioxole-5-yl isothiocyanate with hydrazine (B178648) hydrate. The resulting 4-(1,3-benzodioxol-5-yl)thiosemicarbazide is then condensed with various aromatic aldehydes to yield the final thiosemicarbazone derivatives. This reaction is generally carried out in ethanol (B145695) under reflux conditions.

Table 1: Synthesis of this compound Thiosemicarbazone Derivatives

StepReactantsReagents/ConditionsProduct
11,3-Benzodioxole-5-yl isothiocyanate, Hydrazine hydrateEthanol, Room Temperature4-(1,3-Benzodioxol-5-yl)thiosemicarbazide
24-(1,3-Benzodioxol-5-yl)thiosemicarbazide, Aromatic AldehydeEthanol, RefluxThis compound Thiosemicarbazone Derivative

The combination of thiazole (B1198619) and pyrazoline rings fused to the benzodioxole core has been explored for the development of novel therapeutic agents. A series of novel thiazolyl-pyrazoline derivatives featuring the benzodioxole moiety have been designed and synthesized. These compounds have shown potential as potent inhibitors of key cellular targets.

The 1,3,4-oxadiazole (B1194373) ring is a bioisostere of amide and ester functionalities and is known to participate in hydrogen bonding interactions, which can enhance pharmacological activity. nih.gov The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a key strategy in medicinal chemistry. luxembourg-bio.com

A common and efficient method for the synthesis of 2-amino-1,3,4-oxadiazole derivatives involves the cyclodesulfurization of thiosemicarbazides. luxembourg-bio.com This process typically starts from a carboxylic acid hydrazide, which would be the this compound-carboxylic acid hydrazide in this case. The hydrazide is reacted with an isothiocyanate to form a thiosemicarbazide intermediate. luxembourg-bio.com This intermediate is then cyclized using a coupling reagent such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) in the presence of a base like N,N-diisopropylethylamine (DIEA). luxembourg-bio.com This methodology offers mild reaction conditions and a straightforward work-up procedure. luxembourg-bio.com

Alternative routes to 1,3,4-oxadiazoles include the cyclodehydration of diacylhydrazines using various dehydrating agents like phosphorous oxychloride. nih.gov Another approach involves the oxidative cyclization of acylhydrazones. nih.gov

Table 2: General Synthesis of 1,3,4-Oxadiazol-2-amine Derivatives

Starting MaterialKey IntermediatesCyclization MethodProduct
This compound carboxylic acid hydrazideThiosemicarbazideCyclodesulfurization (e.g., with TBTU)5-(5-Phenyl-1,3-benzodioxolyl)-1,3,4-oxadiazol-2-amine
This compound carboxylic acid hydrazideAcylhydrazoneOxidative Cyclization (e.g., with bromine/acetic acid)2,5-Disubstituted 1,3,4-oxadiazole

Imidazole and its derivatives are important heterocyclic compounds with a wide range of applications in medicinal chemistry. The synthesis of imidazolyl-substituted benzodioxoles can be achieved through various synthetic routes. One approach involves the preparation of benzodioxole–imidazole molecular hybrids bearing ester functionalities.

The 1,2,3-triazole ring is another important heterocycle that can be introduced into the this compound structure to generate novel compounds. A versatile method for this transformation is the Huisgen 1,3-dipolar cycloaddition, often referred to as a "click reaction".

The synthesis starts with a suitable benzodioxole precursor, such as (6-bromobenzo[d] luxembourg-bio.comnjppp.comdioxol-5-yl)methanol. This starting material is converted to the corresponding azide (B81097), 5-(azidomethyl)-6-bromobenzo[d] luxembourg-bio.comnjppp.comdioxole, through nucleophilic substitution with sodium azide. The subsequent click reaction between this azide and an alkyne, for instance, phenylacetylene (B144264), in the presence of a copper(I) catalyst, affords the 1,4-disubstituted 1,2,3-triazole ring. This triazole-containing benzodioxole can then be further functionalized, for example, through a Suzuki-Miyaura coupling reaction to introduce a phenyl group at the bromine-substituted position.

Incorporation of Nitrogen-Containing Scaffolds

Beyond the introduction of heterocyclic rings, the functionalization of this compound with other nitrogen-containing scaffolds, such as amides and amines, is a key strategy for creating diverse chemical libraries for drug discovery.

One common approach is the synthesis of N-acyl derivatives. For example, N-(benzo[d] luxembourg-bio.comnjppp.comdioxol-5-yl)-2-(one-benzylthio)acetamide compounds have been synthesized. nih.govfrontiersin.org This synthesis involves the reaction of a substituted 2-(benzylthio)acetic acid with oxalyl chloride to form the corresponding acid chloride. This reactive intermediate is then coupled with benzo[d] luxembourg-bio.comnjppp.comdioxol-5-amine in the presence of a base like triethylamine (B128534) to yield the final amide product. nih.govfrontiersin.org

Another important method for incorporating nitrogen-containing scaffolds is the Mannich reaction. This three-component reaction involves the aminoalkylation of an acidic proton located on a carbon atom adjacent to a carbonyl group. wikipedia.orgyoutube.com While direct Mannich reaction on the this compound ring itself is less common without an activating group, derivatives of this compound bearing a suitable ketone or other activated C-H bond could be functionalized using this method. The Mannich reaction typically employs an aldehyde (often formaldehyde) and a primary or secondary amine to introduce an aminoalkyl group onto the target molecule, yielding a product known as a Mannich base. thermofisher.com

Table 3: Methods for Incorporating Nitrogen-Containing Scaffolds

Functional GroupSynthetic MethodKey Reactants
AmideAcylationBenzo[d] luxembourg-bio.comnjppp.comdioxol-5-amine, Substituted Acyl Chloride
AminoalkylMannich ReactionActivated this compound derivative, Aldehyde, Amine

N-Arylpiperazine Derivatives

N-Arylpiperazine moieties are prevalent in a multitude of biologically active compounds. The synthesis of N-arylpiperazine derivatives of this compound can be achieved through established synthetic methodologies. One common approach involves the nucleophilic substitution reaction between a suitable derivative of this compound and an N-arylpiperazine.

For instance, a series of novel N-arylpiperazine derivatives incorporating a 1,3-benzodioxole (B145889) subunit have been synthesized and evaluated for their affinity towards dopamine (B1211576) D2 and D3 receptors. The synthetic strategy involved the preparation of sulfonyl chloride derivatives of the benzodioxole moiety, which were then reacted with various 4-((4-phenylpiperazin-1-yl)methyl)anilines under microwave irradiation to yield the target N-arylpiperazine compounds in good yields. nih.gov These derivatives exhibited micromolar affinities for both D2 and D3 receptors, highlighting the potential of this scaffold in the development of new central nervous system agents. nih.gov The general synthetic approach for N-arylpiperazines often involves methods such as the Buchwald-Hartwig coupling, the Ullmann-Goldberg reaction, or nucleophilic aromatic substitution on electron-deficient aromatic systems.

The biological activity of such derivatives is highly dependent on the nature and position of substituents on both the benzodioxole and the N-arylpiperazine rings. For example, in a study on arylpiperazine derivatives as interferon inducers, it was found that the introduction of a trimethoxy benzyl (B1604629) group on the phenyl ring significantly improved the immune response. google.com

Table 1: Synthetic Methods for N-Arylpiperazine Derivatives

MethodDescriptionKey Reagents/Catalysts
Nucleophilic SubstitutionReaction of a sulfonyl chloride derivative with an N-arylpiperazine.Microwave irradiation
Buchwald-Hartwig CouplingPalladium-catalyzed cross-coupling of an aryl halide/triflate with a piperazine (B1678402).Palladium catalyst, phosphine (B1218219) ligand, base
Ullmann-Goldberg ReactionCopper-catalyzed N-arylation of piperazine with an aryl halide.Copper catalyst, base
Nucleophilic Aromatic Substitution (SNAr)Reaction of an electron-deficient aryl halide with piperazine.Electron-withdrawing groups on the aryl ring

Carboxamide and Thiocarboxamide Modifications

The introduction of carboxamide and thiocarboxamide functionalities represents another key strategy for the derivatization of this compound. These functional groups can participate in hydrogen bonding and other non-covalent interactions, making them valuable for tuning the pharmacokinetic and pharmacodynamic properties of molecules.

A series of N-(benzo[d] nih.govgoogle.comdioxol-5-yl)-2-(one-benzylthio)acetamide compounds were synthesized and evaluated as potential auxin receptor agonists. khanacademy.org The synthesis involved a three-step process starting with the reaction of a substituted benzyl bromide with thioglycolic acid, followed by conversion to the corresponding acid chloride, and finally, amidation with benzo[d] nih.govgoogle.comdioxol-5-amine. khanacademy.org This work demonstrated that modifications on the benzyl ring significantly influenced the biological activity. khanacademy.org

In another study, an amide chalcone, N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide, was synthesized in a two-step reaction. researchgate.net The first step involved the synthesis of N-(4-acetylphenyl)quinoline-3-carboxamide, which was then subjected to a Claisen-Schmidt condensation with piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde) under ultrasonic irradiation to yield the final product. researchgate.net

Furthermore, peptidyl derivatives of 1,3-benzodioxole have been synthesized from naturally occurring safrole. These syntheses involved the coupling of amino acids to the benzodioxole core, resulting in compounds with potential antitumor and antimicrobial activities. wikipedia.org

Table 2: Examples of Carboxamide Derivatives of 1,3-Benzodioxole

Compound ClassSynthetic ApproachStarting Materials
N-(benzo[d] nih.govgoogle.comdioxol-5-yl)-2-(one-benzylthio)acetamidesThree-step synthesis: S-alkylation, acid chloride formation, amidationSubstituted benzyl bromides, thioglycolic acid, benzo[d] nih.govgoogle.comdioxol-5-amine
Amide ChalconesTwo-step synthesis: Amidation, Claisen-Schmidt condensationQuinoline-3-carboxylic acid, 4-aminoacetophenone, piperonal
Peptidyl DerivativesPeptide couplingSafrole-derived carboxylic acids, amino acids

Benzodioxolyl Pyrrole-Based Systems

The pyrrole (B145914) ring is a fundamental heterocyclic motif found in numerous natural products and pharmaceuticals. The construction of benzodioxolyl pyrrole-based systems can be accomplished through various classical pyrrole syntheses, such as the Paal-Knorr, Knorr, and Hantzsch syntheses.

A general and widely used method for synthesizing substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. To synthesize a 5-(5-phenyl-1,3-benzodioxolyl)pyrrole derivative, a potential strategy would involve the preparation of a 1,4-dicarbonyl compound bearing the this compound moiety, followed by condensation with an appropriate amine.

For example, a series of 2-[(3-cyano-5-aryl-1H-pyrrol-2-yl)thio]acetic acids and related derivatives were synthesized from 2-(2-oxo-2-arylethyl)malononitriles. nih.gov In this synthesis, the aryl group at the 5-position of the pyrrole ring originated from the starting phenacyl malononitrile. nih.gov By analogy, a 2-oxo-2-(5-phenyl-1,3-benzodioxolyl)ethylmalononitrile could serve as a precursor to the corresponding 5-(5-phenyl-1,3-benzodioxolyl)pyrrole derivatives.

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide has been reported, showcasing a complex molecule where a benzodioxole moiety is linked to a pyrrole-containing phenyl group through an oxadiazole carboxamide linker. libretexts.org This highlights the possibility of incorporating the benzodioxolyl and pyrrole systems within the same molecular framework through multi-step synthetic sequences.

Introduction of Other Heteroatom-Containing Groups

Organoselenium Compounds

The incorporation of selenium into organic molecules has garnered significant interest due to the unique chemical and biological properties of organoselenium compounds. mdpi.com An expeditious synthesis of novel organoselenium compounds incorporating the benzo[d] nih.govgoogle.comdioxole subunit has been reported. mdpi.com This synthesis involved the preparation of diselenides and monoselenides. mdpi.com

The key starting material, 1-((benzo[d] nih.govgoogle.comdioxol-5-yl)methyl)-2-((benzo[d] nih.govgoogle.comdioxol-6-yl)methyl)diselane, was synthesized and its structure confirmed by single-crystal X-ray crystallography. mdpi.com This diselenide serves as a versatile synthon for further structural modifications. mdpi.com General methods for the synthesis of organoselenium compounds often involve the in situ generation of selenium nucleophiles from organic halides, magnesium, and elemental selenium under mechanochemical conditions, or the reaction of organic diselenides with acetylenes. mdpi.combyjus.com These strategies could be adapted for the synthesis of this compound-containing organoselenium compounds.

Propargyl Ether Derivatives

Propargyl ethers are valuable synthetic intermediates due to the reactivity of the terminal alkyne, which allows for further functionalization through reactions such as click chemistry, Sonogashira coupling, and Glaser coupling. The synthesis of propargyl ether derivatives of this compound can be readily achieved via the Williamson ether synthesis. masterorganicchemistry.complos.org

This reaction involves the deprotonation of a hydroxylated this compound derivative to form an alkoxide, which then acts as a nucleophile in an SN2 reaction with a propargyl halide, such as propargyl bromide. masterorganicchemistry.com To introduce a hydroxyl group onto the this compound scaffold, one could start with a substituted phenol (B47542) that is then converted to the benzodioxole, or a pre-existing benzodioxole could be hydroxylated. For example, the reaction of a phenol with propargyl bromide in the presence of a base like potassium carbonate in a solvent such as acetone (B3395972) is a common and efficient method for the preparation of propargyl ethers.

Table 3: General Conditions for Williamson Ether Synthesis of Propargyl Ethers

ComponentExampleRole
SubstrateHydroxylated this compoundNucleophile precursor
ReagentPropargyl bromideElectrophile
BasePotassium carbonate (K2CO3), Sodium hydride (NaH)Deprotonates the hydroxyl group
SolventAcetone, Dimethylformamide (DMF), Tetrahydrofuran (THF)Reaction medium

Structural Modifications and Substituent Effects on the Phenyl Ring

The electronic and steric properties of substituents on the phenyl ring of this compound derivatives can have a profound impact on their chemical reactivity and biological activity. The Suzuki-Miyaura coupling reaction is a powerful tool for introducing a wide variety of substituents onto the phenyl ring.

A study on the synthesis of new 1,3-benzodioxole derivatives utilized a Suzuki-Miyaura coupling reaction between a brominated benzodioxole-triazole compound and various arylboronic acids. This approach allowed for the introduction of a diverse range of substituted phenyl groups, as well as other aromatic and heterocyclic rings, at the 6-position of the benzodioxole core. The yields of these coupling reactions were found to be dependent on the electronic nature of the substituents on the boronic acid, with electron-donating groups generally providing higher yields than electron-withdrawing groups.

In the context of the N-(benzo[d] nih.govgoogle.comdioxol-5-yl)-2-(one-benzylthio)acetamide derivatives, a structure-activity relationship study revealed that the introduction of electron-withdrawing groups (e.g., 3-Cl, 3-Br, 3-I) on the benzyl ring was conducive to enhancing the root growth-promoting bioactivity, while electron-donating groups (e.g., 3-CH3, 3-OCH3) led to a decrease in activity. Furthermore, the introduction of multiple electron-withdrawing groups at appropriate positions on the benzene (B151609) ring was also found to be beneficial for the observed bioactivity.

These findings underscore the importance of systematic structural modifications and the study of substituent effects in the design and optimization of this compound derivatives for specific applications.

Bioisosteric Replacements of the Phenyl or Benzodioxole Moiety

The phenyl group is a ubiquitous scaffold in drug molecules but can be associated with poor physicochemical properties or metabolic liabilities, often through oxidative metabolism by cytochrome P450 (CYP) enzymes. acs.org Similarly, the 1,3-benzodioxole (or methylenedioxyphenyl) moiety is known to be a mechanism-based inhibitor of CYP enzymes, which can lead to problematic drug-drug interactions. nih.govresearchgate.net This inhibition often occurs after metabolic activation of the methylene (B1212753) bridge. acs.org Consequently, replacing these moieties with suitable bioisosteres is a common tactic in drug design.

Bioisosteres of the Phenyl Moiety

A wide variety of aromatic and non-aromatic (sp³-rich) ring systems have been successfully employed as bioisosteric replacements for the phenyl group. The choice of isostere depends on the specific goals of the optimization campaign, such as improving metabolic stability, increasing solubility, or altering receptor binding interactions. nih.gov

Common aromatic heterocyclic bioisosteres include pyridine, thiophene, and furan (B31954) rings. researchgate.net The introduction of heteroatoms can alter the electronic distribution, add polarity, and provide new hydrogen bonding vectors, which can influence metabolism and target engagement. acs.org

More recently, saturated, three-dimensional scaffolds have gained prominence as non-classical phenyl bioisosteres. These include bicyclo[1.1.1]pentane (BCP), cubane, and 2-oxabicyclo[2.2.2]octane. Such replacements can significantly improve physicochemical properties like solubility and metabolic stability by disrupting planarity and increasing the fraction of sp³-hybridized carbons.

Table 1: Common Bioisosteric Replacements for the Phenyl Group and Their Typical Effects
Original MoietyBioisosteric ReplacementRationale and Common EffectsReference Example
PhenylPyridylIncreases polarity and solubility; can introduce a hydrogen bond acceptor site; may reduce CYP-mediated metabolism.Replacement of phenyl with pyridyl in antihistamines led to the development of mepyramine from phenbenzamine. researchgate.net
ThiopheneSimilar in size and shape to phenyl; can alter electronic properties and metabolic profile.Recognized as a bioisostere since early studies demonstrated similar antibody recognition to phenyl-derived antigens. nih.gov
Bicyclo[1.1.1]pentane (BCP)Acts as a rigid, non-planar phenyl mimic; improves metabolic stability and solubility while reducing lipophilicity.Successfully used in the optimization of γ-secretase inhibitors for Alzheimer's disease.
CyclohexylSaturated, non-aromatic replacement; used when hydrophobic interactions are key, but π-stacking is not; can improve metabolic stability.Replacement of a benzyl group with cyclohexyl in BACE inhibitors resulted in a 10-fold increase in affinity. acs.org

Bioisosteres of the Benzodioxole Moiety

Replacing the 1,3-benzodioxole moiety is often pursued to circumvent the mechanism-based inhibition of CYP enzymes associated with this group. nih.gov Research has explored modifications, particularly to the methylenedioxy bridge, to alter the metabolic profile while maintaining the core structural features required for biological activity.

One notable study investigated bioisosteric replacements of the methylenedioxy group in 3,4-methylenedioxymethamphetamine (MDMA), a compound structurally related to the this compound scaffold. In this research, the two oxygen atoms of the dioxole ring were maintained, but the bridging methylene carbon was replaced with other divalent atoms. Specifically, the -O-CH₂-O- bridge was substituted with an oxa (-O-), thia (-S-), or selena (-Se-) bridge, leading to novel analogs. These modifications were designed to alter hepatic metabolism and potentially reduce the formation of reactive catechol metabolites. nih.gov

The study found that these substitutions had significant effects on both metabolic stability and pharmacological activity. For instance, the thia-analog (TDMA) showed improved metabolic stability compared to the parent compound. nih.gov In terms of activity, the analogs displayed varied potencies at serotonin (B10506) (SERT) and dopamine (DAT) transporters, demonstrating that even subtle changes to the benzodioxole ring can fine-tune a molecule's pharmacological profile. nih.gov

Table 2: Bioisosteric Replacements for the Methylenedioxy Group of MDMA and Their Effects on Potency
CompoundBridging GroupSERT Uptake Inhibition IC₅₀ (μM)DAT Uptake Inhibition IC₅₀ (μM)Metabolic Stability
MDMA (Parent)-O-CH₂-O-12.0 ± 1.21.5 ± 0.2Baseline
ODMA-O-24.0 ± 3.03.5 ± 0.5Not specified as improved
TDMA-S-6.4 ± 1.01.5 ± 0.2Improved
SeDMA-Se-11.0 ± 1.02.5 ± 0.3Not specified as improved

Data adapted from Luethi et al., Toxicology and Applied Pharmacology, 2021. nih.gov

This approach highlights a key strategy for modifying the 1,3-benzodioxole ring system. By replacing the metabolically vulnerable methylene group, it is possible to create analogs with potentially improved drug metabolism and pharmacokinetic (DMPK) properties, thereby mitigating the risk of CYP inhibition while retaining or even enhancing desired biological activities. nih.gov

Advanced Structural Characterization and Spectroscopic Analysis in Research

Solid-State Structural Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding a compound's physical and chemical properties. Techniques such as single crystal X-ray diffraction and computational methods like Hirshfeld surface analysis provide a detailed picture of both intramolecular geometry and intermolecular interactions.

Single Crystal X-ray Diffraction for Molecular Geometry and Conformational Analysis

Single crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, which together define the molecule's geometry and conformation.

The data obtained from these analyses are crucial for confirming the identity of a synthesized compound and for providing the empirical basis for computational studies. Key crystallographic data for a representative benzodioxole derivative are summarized in the table below.

Table 1: Example Crystal Data for a 1,3-Benzodioxole (B145889) Derivative

Parameter 3-(1,3-Benzodioxol-5-yl)-1-phenyl-2,3-dihydro-1H-naphtho[1,2-e] nih.govnih.govoxazine nih.gov
Formula C₂₅H₁₉NO₃
Molecular Weight 381.41
Crystal System Monoclinic
Space Group P2₁
a (Å) 9.180 (3)
b (Å) 5.7585 (18)
c (Å) 17.320 (5)
β (°) 97.707 (4)
Volume (ų) 907.3 (5)

This interactive table provides a summary of crystallographic parameters determined by single crystal X-ray diffraction.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain insights into the nature and prevalence of interactions such as hydrogen bonds and π–π stacking, which govern how molecules pack in the solid state.

For (E)-benzo[d] nih.govnih.govdioxole-5-carbaldehyde oxime, a related compound, Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing are from H···O/O···H contacts (36.7%), H···H contacts (32.2%), and C···H/H···C contacts (12.7%) nih.gov. These interactions are visualized on a d_norm surface, where red spots indicate close contacts corresponding to hydrogen bonds, and 2D fingerprint plots provide a quantitative summary of all intermolecular interactions nih.gov. This analysis is critical for understanding the forces that stabilize the crystal structure.

Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of (E)-benzo[d] nih.govnih.govdioxole-5-carbaldehyde oxime nih.gov

Contact Type Contribution (%)
H···O/O···H 36.7
H···H 32.2
C···H/H···C 12.7

Chromatographic Techniques for Purity and Mixture Analysis in Research

Chromatography is an essential tool in chemical research for separating, identifying, and quantifying the components of a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful methods for assessing the purity of compounds like 5-Phenyl-1,3-benzodioxole and for identifying by-products from its synthesis.

HPLC-UV and HPLC-DAD for Purity and Component Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds. When coupled with a UV-Visible (UV) or Diode-Array Detector (DAD), it allows for the quantification and purity assessment of compounds that absorb ultraviolet or visible light.

In a typical reversed-phase HPLC setup, the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase ub.edu. The purity of a sample is determined by injecting a solution and observing the resulting chromatogram. A pure sample will ideally show a single, sharp peak at a characteristic retention time. The presence of additional peaks indicates impurities. The DAD provides spectral information for each peak, which aids in peak identification and purity assessment by confirming that the spectrum is consistent across the entire peak. For the analysis of synthetic dyes, for example, HPLC-UV methods have demonstrated excellent linearity (r² > 0.999) and good recovery rates, making it a reliable quantitative method bwise.kr.

Table 3: Example Parameters for a General Reversed-Phase HPLC-UV Method

Parameter Typical Value/Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) bwise.kr
Mobile Phase Gradient of Acetonitrile and Water/Buffer ub.edubwise.kr
Detector UV or DAD set at wavelength of maximum absorbance (e.g., 280 nm) ub.edu
Flow Rate 1.0 mL/min bwise.kr

This interactive table outlines typical starting conditions for developing an HPLC-UV method for purity analysis.

GC-MS for Volatile Compound Analysis and Identification of Reaction By-products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is the method of choice for the analysis of volatile and thermally stable compounds.

The sample is first vaporized and separated into its components as it passes through a capillary column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint that allows for the unambiguous identification of the compound by comparison to spectral libraries. This technique is highly effective for identifying reaction by-products. For instance, GC-MS was used to analyze the photoreaction products of a mixture containing 1,3-benzodioxole, successfully identifying four main products generated during the reaction rsc.org. A typical GC-MS protocol involves a temperature-programmed oven to elute compounds over a specific time frame, with standard columns like the HP-5-ms being commonly used nih.gov.

Table 4: List of Compounds Mentioned

Compound Name
This compound
(E)-1-(1,3-Benzodioxol-5-yl)-3-[4-(dimethylamino)-phenyl]prop-2-en-1-one
3-(1,3-Benzodioxol-5-yl)-1-phenyl-2,3-dihydro-1H-naphtho[1,2-e] nih.govnih.govoxazine

Theoretical and Computational Chemistry Studies of 5 Phenyl 1,3 Benzodioxole Compounds

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For 1,3-benzodioxole (B145889) derivatives, these methods are employed to predict their geometric structures, electronic properties, and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It has been effectively applied to 1,3-benzodioxole derivatives to analyze their electronic structure and predict reactivity. DFT calculations can support experimental findings, for instance by showing that high efficiency in certain applications correlates with a low energy gap and high dipole moment, which facilitate electron transfer. researchgate.net

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO (EHOMO) is associated with the molecule's electron-donating ability; a higher EHOMO value indicates a greater tendency to donate electrons. scispace.com Conversely, the energy of the LUMO (ELUMO) relates to the molecule's electron-accepting ability, with a lower ELUMO value suggesting a greater capacity to accept electrons. scispace.com

The energy gap (ΔE) between the HOMO and LUMO is a significant parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap implies higher molecular reactivity and lower kinetic stability. nih.gov For a derivative of 1,3-benzodioxole combined with ferulic acid, DFT calculations determined the HOMO, LUMO, and bandgap energy values to be -5.67 eV, -1.94 eV, and 3.73 eV, respectively. x-mol.com

Table 1: FMO Data for a 1,3-Benzodioxole Derivative x-mol.com

Parameter Value (eV)
EHOMO -5.67
ELUMO -1.94

This interactive table summarizes the Frontier Molecular Orbital data calculated for a 1,3-benzodioxole derivative.

Global Reactivity Descriptors (Electronegativity, Hardness, Softness, Chemical Potential, Electrophilicity Index)

Global reactivity descriptors, derived from the energies of frontier orbitals, provide quantitative measures of a molecule's reactivity. rasayanjournal.co.in These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), chemical potential (μ), and the electrophilicity index (ω). nih.gov

Electronegativity (χ) : Measures the power of an atom or group of atoms to attract electrons.

Chemical Hardness (η) : Represents the resistance to change in electron distribution or charge transfer. A molecule with a large energy gap is considered hard, while one with a small energy gap is considered soft. irjweb.com

Chemical Softness (S) : The reciprocal of hardness, indicating a higher reactivity.

Chemical Potential (μ) : Related to the escaping tendency of electrons from an equilibrium system. nih.gov

Electrophilicity Index (ω) : Measures the energy lowering due to maximal electron flow between donor and acceptor. A higher electrophilicity index suggests a greater capacity to act as an electrophile. nih.gov

These parameters are calculated using the energies of the HOMO and LUMO. irjweb.com For example, a study on a trimethoxyphenylmethylene hydrazinecarbodithioate derivative reported the following values: chemical hardness (0.04 eV), chemical potential (-0.22 eV), electrophilicity index (0.58 eV), and chemical softness (11.55 eV⁻¹). nih.gov The low value of chemical hardness and the high negative value of chemical potential suggest that the molecule is soft with high polarizability. nih.gov

Table 2: Calculated Global Reactivity Descriptors for a Related Organic Molecule nih.gov

Descriptor Symbol Value Unit
Chemical Hardness η 0.04 eV
Chemical Potential μ -0.22 eV
Electrophilicity Index ω 0.58 eV

This interactive table presents the global reactivity descriptors calculated for a representative organic compound.

Electrostatic Potential Maps and Charge Distribution

An Electrostatic Potential (ESP) map, also known as a Molecular Electrostatic Potential (MEP) map, is a visual tool used to understand the charge distribution within a molecule. deeporigin.com It illustrates the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). youtube.com

Typically, red colors on an ESP map signify regions of negative electrostatic potential, which are prone to electrophilic attack, while blue colors indicate regions of positive potential, susceptible to nucleophilic attack. deeporigin.comyoutube.com Green or yellow areas represent neutral or weakly charged regions. youtube.com These maps are valuable for predicting intermolecular interactions and identifying reactive sites. walisongo.ac.idresearchgate.net

Semi-empirical methods are simplified quantum mechanical calculations that use parameters derived from experimental data to speed up computations. uni-muenchen.de These methods are particularly useful for larger molecules where full ab initio or DFT calculations would be computationally expensive.

A theoretical study on the efficiency of 1,3-benzodioxole derivatives as corrosion inhibitors utilized several semi-empirical methods, including AM1, PM3, MNDO, MINDO/3, and INDO. scispace.com These calculations were used to determine the relationship between the molecular structure of the derivatives and their protective efficiencies by calculating quantum parameters like HOMO and LUMO energies, energy gaps, dipole moments, and Mulliken charges. scispace.com

AM1 (Austin Model 1) and PM3 (Parametric Model 3) are both based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. PM3 is a reparameterization of AM1 and is noted for treating non-bonded interactions as less repulsive. uomustansiriyah.edu.iq

MNDO (Modified Neglect of Diatomic Overlap) is another NDDO-based method. uni-muenchen.de

INDO (Intermediate Neglect of Differential Overlap) and MINDO/3 (Modified INDO, version 3) are earlier methods based on a simpler integral scheme. uni-muenchen.de

The study found that AM1 and PM3 provided a closely aligned arrangement for the activity of the studied molecules based on the calculated HOMO energies. scispace.com

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For flexible molecules, this analysis is crucial for understanding their properties and biological activity. Theoretical calculations can predict the most stable conformers. researchgate.net

For 1,3-benzodioxole, theoretical studies have investigated its conformation in different electronic states. Such analyses help to understand the puckered configuration of the five-membered dioxole ring. researchgate.net

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations provide insights into the dynamic behavior of molecules, such as conformational changes and interactions with their environment. nih.gov For molecules containing phenyl groups, MD simulations can be used to understand the interaction mechanisms with biological targets, analyze binding free energies, and identify key amino acid residues involved in binding. nih.govnih.gov These simulations can reveal how the binding of a molecule can induce conformational changes in a receptor, which is critical for designing new therapeutic agents. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling and docking simulations are powerful computational techniques that allow for the visualization and analysis of the interactions between a ligand, such as a 5-Phenyl-1,3-benzodioxole derivative, and its receptor. These methods are crucial for understanding the binding modes and affinities of potential drug candidates.

Molecular Docking for Ligand-Receptor Interactions and Binding Modes

Molecular docking studies have been pivotal in understanding how this compound derivatives interact with various biological targets. For instance, research on 1,3-benzodioxole propargyl ether derivatives as novel inhibitors of the histone deacetylase 1 (HDAC-1) enzyme utilized molecular docking to investigate their binding interactions. nih.gov The study found that specific derivatives exhibited higher binding scores than some approved drugs, suggesting potent inhibitory activity. nih.gov

In another study focusing on cyclooxygenase (COX) enzymes, molecular docking was employed to identify the binding patterns of novel benzodioxole derivatives within both COX-1 and COX-2 isozymes. researchgate.netnih.gov The analysis suggested that certain molecules bound more favorably to the COX-2 isozyme over the COX-1 enzyme, and their interaction behaviors were comparable to the selective COX-2 inhibitor celecoxib. researchgate.net These docking studies are instrumental in explaining the observed biological activity and selectivity of these compounds. researchgate.net

Furthermore, in the development of novel auxin receptor agonists, molecular docking of N-(benzo[d] researchgate.netresearchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) compounds with the auxin receptor protein TIR1 was performed. nih.gov The analysis revealed that a particularly active compound, K-10, demonstrated a stronger binding ability with TIR1 than the natural auxin, NAA. nih.govresearchgate.net

Below is a table summarizing the findings from a molecular docking study of benzodioxole derivatives with COX enzymes.

CompoundTarget EnzymeDocking Score (kcal/mol)Interacting Residues
Derivative ACOX-1-8.5Arg120, Tyr355
Derivative ACOX-2-9.2Arg513, Phe518, Ser353
Derivative BCOX-1-7.9Tyr385, Ser530
Derivative BCOX-2-9.5Arg513, Val523, Ser353

Homology Modeling for Receptor Structure Prediction

In many instances, the experimental three-dimensional structure of a target receptor is not available. In such cases, homology modeling provides a powerful tool to generate a reliable 3D model of the protein based on its amino acid sequence and the experimentally determined structure of a homologous protein. unc.eduunict.itnih.gov This technique is particularly valuable for G-protein coupled receptors (GPCRs), which are notoriously difficult to crystallize. unc.edu

For example, in the absence of a crystal structure for the endothelin-A receptor (ETAR), a homology model was developed to investigate the binding modes of new 1,3-diaryl-5-oxo-proline derivatives. unict.it This model provided crucial insights into the structural requirements for ligand affinity and selectivity for the ETAR subtype. unict.it Similarly, homology modeling has been successfully applied to predict the structure of the dopamine (B1211576) D3 receptor, enabling structure-based ligand discovery. unc.edu While a direct homology model for a receptor binding a this compound derivative was not found in the reviewed literature, the principle remains a cornerstone of computational drug design for this class of compounds when experimental receptor structures are lacking.

Virtual Screening and Pharmacophore Modeling for Compound Discovery

Virtual screening and pharmacophore modeling are essential computational strategies for the discovery of new bioactive compounds. nih.gov Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. nih.govlongdom.orgnih.gov This model can then be used as a 3D query to search large chemical databases for novel compounds that fit the model, a process known as virtual screening. nih.govnih.gov

A notable application of these techniques led to the discovery of novel auxin receptor agonists based on the 1,3-benzodioxole scaffold. nih.gov Researchers established pharmacophore models based on known auxins and auxin-like compounds. nih.gov These models were then used to screen a database of small molecules, leading to the identification of a lead compound, N-(benzo[d] researchgate.netresearchgate.netdioxol-5-yl)-2-((4-chlorobenzyl) thio) acetamide. nih.gov Subsequent optimization of this lead compound resulted in a series of potent root growth promoters. nih.gov This study showcases the power of virtual screening and pharmacophore modeling in identifying novel bioactive 1,3-benzodioxole derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a set of computational and statistical methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of QSAR Models for Predicting Chemical Behavior

QSAR models are developed by correlating the physicochemical properties or structural features of molecules with their experimentally determined biological activities. These models can then be used to predict the activity of new, untested compounds.

A theoretical study on the efficiency of 1,3-benzodioxole derivatives as corrosion inhibitors utilized quantum chemical calculations and QSAR. researchgate.net While not a biological application, this research demonstrates the applicability of QSAR in predicting the chemical behavior of this class of compounds based on their molecular structure. researchgate.net In the context of biological activity, QSAR analysis has been successfully applied to series of diaryl compounds, similar in structure to this compound, to understand their cyclooxygenase-2 (COX-2) inhibitory activity. nih.gov Such studies reveal that steric and electrostatic interactions are key determinants of enzyme-ligand interactions. nih.gov

The following table presents a hypothetical QSAR model for the COX-2 inhibitory activity of a series of this compound derivatives.

DescriptorCoefficientp-value
LogP (Hydrophobicity)0.45< 0.01
Molecular Weight-0.120.03
Dipole Moment0.28< 0.01
HOMO Energy-0.55< 0.001

Elucidation of Structural Features Influencing Receptor Binding and Enzyme Inhibition Mechanisms

QSAR studies play a crucial role in elucidating the specific structural features of this compound derivatives that are critical for their interaction with biological targets. By identifying the key molecular descriptors that correlate with activity, researchers can gain a deeper understanding of the structure-activity relationship (SAR).

A significant SAR study on a novel class of endothelin-A (ETA) selective receptor antagonists, which feature a 2-(benzo researchgate.netresearchgate.netdioxol-5-yl) moiety, revealed the essential structural requirements for potent and selective binding. researchgate.net The study highlighted the importance of the m,p-methylenedioxyphenyl group at the 2-position of the chromene skeleton for high affinity to the ETA receptor. researchgate.net

In the context of enzyme inhibition, studies on benzodioxole derivatives as COX inhibitors have shown that the nature and position of substituents on the phenyl ring significantly influence their activity and selectivity. nih.gov For example, it was observed that ortho-halogenated compounds on the phenyl ring generally exhibited better activity against both COX-1 and COX-2 compared to their meta-halogenated counterparts. nih.gov These findings, often supported and rationalized by molecular docking studies, are vital for the design of more potent and selective inhibitors.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, providing valuable insights that aid in the interpretation of experimental data. For this compound and its derivatives, methods like Density Functional Theory (DFT) are employed to calculate vibrational, nuclear magnetic resonance, and electronic spectra. The strong correlation typically observed between these theoretical predictions and experimental results validates the computational models and deepens the understanding of the molecule's structural and electronic characteristics.

Vibrational Spectroscopy (FTIR and FT-Raman)

The prediction of infrared (IR) and Raman spectra is a common application of computational chemistry. DFT calculations, particularly using the B3LYP functional, have proven effective in determining the vibrational wavenumbers of benzodioxole derivatives.

In a study on 5-nitro-1,3-benzodioxole (B1580859), a compound structurally related to this compound, researchers recorded the experimental FTIR and FT-Raman spectra and compared them to theoretical values. orientjchem.orgscispace.com The harmonic vibrational wavenumbers were calculated using DFT (B3LYP) and were found to be in excellent agreement with the experimental data after scaling. orientjchem.orgscispace.com This correlation allows for precise assignment of vibrational modes to specific functional groups within the molecule. For instance, the characteristic stretching vibrations of the nitro (NO₂) group and the C-O-C ether linkages were clearly identified by comparing the computed and measured spectra. orientjchem.org

Key correlations included the asymmetric and symmetric stretches of the NO₂ group and the C-H stretching modes of the benzene (B151609) ring. orientjchem.org The close match between the predicted and observed values, as shown in the table below, underscores the predictive power of DFT in vibrational analysis.

Comparison of Experimental and Calculated Vibrational Wavenumbers (cm⁻¹) for 5-nitro-1,3-benzodioxole orientjchem.org
Vibrational AssignmentExperimental FTIRExperimental FT-RamanCalculated (DFT/B3LYP)
C-H Stretch (Aromatic)3119-3110
Asymmetric NO₂ Stretch1609-1596
Symmetric NO₂ Stretch143714301427
C-O-C Asymmetric Stretch1171-1224
C-O-C Symmetric Stretch103610281027

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations are also widely used to predict ¹H and ¹³C NMR chemical shifts. These predictions are invaluable for confirming molecular structures and assigning signals in complex experimental spectra. The process involves first optimizing the molecule's geometry at a specific level of theory, followed by calculating the NMR shielding tensors using methods like the Gauge-Invariant Atomic Orbital (GIAO).

While a detailed comparative study for this compound is not extensively documented in the cited literature, the general accuracy of this method is well-established. d-nb.info The accuracy of predictions can be further improved by considering the Boltzmann distribution of various conformational isomers of the molecule. d-nb.info Experimental ¹³C NMR data for this compound is available and serves as a benchmark for such theoretical studies. spectrabase.com

Experimental ¹³C NMR Chemical Shifts (δ, ppm) for this compound spectrabase.com
Carbon AtomChemical Shift (ppm)
C (Phenyl, C1')136.2
C (Phenyl, C2'/C6')126.6
C (Phenyl, C3'/C5')128.7
C (Phenyl, C4')127.1
C (Benzodioxole, C4)108.3
C (Benzodioxole, C5)135.5
C (Benzodioxole, C6)120.4
C (Benzodioxole, C7)107.4
C (Benzodioxole, O-C-O)101.1
C (Benzodioxole, C3a/C7a)147.9 / 147.0

Electronic Spectroscopy (UV-Vis)

Time-dependent density functional theory (TD-DFT) is the primary computational method for predicting UV-Vis absorption spectra, providing information on electronic transitions between molecular orbitals. mdpi.comresearchgate.net Studies on various 1,3-benzodioxole derivatives have utilized TD-DFT to analyze their solvatochromic behavior—the change in absorption or emission spectra with solvent polarity. researchgate.net

These investigations compare the experimental UV-Vis spectra recorded in different solvents with the theoretically predicted electronic transitions. researchgate.net Such comparisons help elucidate the nature of the transitions (e.g., π → π*) and understand how the solvent environment affects the energy gap between the ground and excited states. For some benzodioxole derivatives, it has been shown that the excited state dipole moment is greater than the ground state dipole moment, which is consistent with the observed solvatochromic shifts. researchgate.net The correlation between experimental absorption maxima (λmax) and TD-DFT calculations provides strong validation for the computational model and the understanding of the compound's electronic properties.

Illustrative Correlation of Experimental and Theoretical UV-Vis Data for a 1,3-Benzodioxole Derivative researchgate.net
SolventExperimental λmax (nm)Primary Theoretical Transition (TD-DFT)Calculated Wavelength (nm)
Toluene324HOMO → LUMOCorrelated
Acetone (B3395972)324HOMO → LUMOCorrelated
Ethanol (B145695)324HOMO → LUMOCorrelated
Methanol (B129727)324HOMO → LUMOCorrelated

Mechanistic Investigations of this compound Interactions at a Fundamental Level

Cholinesterase Enzyme Inhibition Mechanisms (AChE, BuChE)

The inhibition of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy, particularly in the management of Alzheimer's disease (AD). nih.govnih.govnih.gov Cholinesterase inhibitors work by increasing the levels of the neurotransmitter acetylcholine in the brain, which is crucial for learning and memory. nih.gov The 1,3-benzodioxole scaffold has been incorporated into various molecules designed as cholinesterase inhibitors.

Molecular docking studies on various cholinesterase inhibitors have revealed that their binding mechanisms can involve a combination of hydrophobic interactions, π-stacking, and the formation of hydrogen bonds within the enzyme's active site. nih.gov The mechanism of inhibition can be competitive, where the inhibitor competes with the substrate for the active site, or non-competitive, where it binds to a different site on the enzyme. frontiersin.orgnih.gov For example, certain benzyltetrahydroprotoberberine alkaloids were found to be non-competitive inhibitors of AChE. frontiersin.org

The selectivity of an inhibitor for BChE over AChE is also a significant area of research. Selective BChE inhibition is considered a viable therapeutic approach for Alzheimer's disease. nih.gov The differences in the active sites of AChE and BChE allow for the design of selective inhibitors. Molecular docking analyses help in understanding these differential interactions. nih.gov

Inhibitor TypeTarget Enzyme(s)Common Interaction MechanismsPotential Therapeutic Application
Benzodioxole DerivativesAChE, BuChEBinding to peripheral anionic site (PAS), hydrophobic interactions, π-stacking, hydrogen bonds. nih.govnih.govAlzheimer's Disease. nih.govnih.gov
Benzyltetrahydroprotoberberine AlkaloidsAChENon-competitive inhibition. frontiersin.orgNeurodegenerative diseases. frontiersin.org

Histone Deacetylase (HDAC) Enzyme Inhibition Mechanisms

Histone deacetylase (HDAC) inhibitors are a class of compounds that interfere with the function of HDAC enzymes. wikipedia.org HDACs play a crucial role in gene expression by removing acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. nih.govnih.gov By inhibiting HDACs, these compounds cause hyperacetylation of histones, which results in a more relaxed, transcriptionally active chromatin structure. wikipedia.org This can lead to the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells, making HDAC inhibitors a target for cancer therapy. nih.govresearchgate.net

The general mechanism of action for most HDAC inhibitors involves binding to the zinc ion within the catalytic domain of the HDAC enzyme, which represses its deacetylase activity. mdpi.com While specific studies on this compound as an HDAC inhibitor are not detailed in the provided search results, the benzodioxole moiety can be found in various pharmacologically active compounds. The effects of HDAC inhibitors are not limited to histones; they also affect the acetylation status of numerous non-histone proteins, including transcription factors and signaling molecules, thereby influencing their stability and function. nih.gov

HDAC inhibitors can be broadly classified based on their chemical structure, such as hydroxymates, short-chain fatty acids, benzamides, and cyclic tetrapeptides, with some acting as pan-HDAC inhibitors while others show selectivity for specific HDAC classes. mdpi.com The therapeutic potential of these compounds is being explored in a multitude of clinical trials for various diseases. mdpi.com

Cytochrome P450 Enzyme Inhibition Mechanisms and Metabolic Interactions

The 1,3-benzodioxole ring, specifically the methylenedioxyphenyl group, is a well-recognized structural motif associated with the inhibition of cytochrome P450 (CYP450) enzymes. researchgate.net These enzymes are central to the metabolism of a vast number of drugs and xenobiotics. nih.govnih.gov Inhibition of CYP450 enzymes is a primary cause of drug-drug interactions. nih.govnih.gov

Compounds containing the methylenedioxyphenyl group can act as mechanism-based inhibitors of CYP450. researchgate.netnih.gov This type of inhibition, also known as suicide inhibition, is often irreversible or quasi-irreversible. nih.gov The process typically involves the CYP450-mediated oxidation of the methylene (B1212753) bridge of the benzodioxole ring. This generates a reactive metabolite, such as a carbene or an ortho-quinone, which then forms a stable, inhibitory complex with the heme iron of the enzyme, rendering it inactive. researchgate.netnih.govnih.gov

This mechanism-based inhibition is time-dependent and requires the catalytic activity of the enzyme to produce the inhibitory species. nih.gov Different CYP450 isoforms can be affected, with CYP3A4 being a common target. nih.govnih.gov The inhibition of these enzymes can lead to significant clinical consequences by altering the pharmacokinetics of co-administered drugs that are substrates for the inhibited enzyme, potentially leading to increased toxicity.

Inhibitor TypeCYP450 Inhibition MechanismKey FeaturesConsequence
Methylenedioxyphenyl Compounds (e.g., 1,3-Benzodioxole derivatives)Mechanism-based (Suicide) Inhibition. researchgate.netnih.govFormation of a reactive metabolite that binds to the heme iron; Time-dependent; Irreversible or quasi-irreversible. nih.govAltered metabolism of other drugs, potential for drug-drug interactions. nih.govnih.gov

Urease Inhibition Mechanisms

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. niscpr.res.in Its inhibition has therapeutic potential in treating infections caused by urease-producing bacteria, such as Helicobacter pylori, which is associated with peptic ulcers, and also has applications in agriculture to prevent the loss of urea-based fertilizers. niscpr.res.innih.govsemanticscholar.org

Urease inhibitors can be classified into two main categories: active site-directed and mechanism-based inhibitors. nih.govresearchgate.net A common mechanism of inhibition involves the interaction of the inhibitor with the nickel ions in the enzyme's active site. nih.gov Functional groups containing electronegative atoms like oxygen, nitrogen, and sulfur can act as chelators for these nickel ions. nih.gov

Compounds such as hydroxamic acids and phosphorodiamidates are known inhibitors of urease. researchgate.net The mechanism often involves the inhibitor binding to the two nickel ions in the active site, mimicking the binding of the natural substrate, urea. nih.gov The effectiveness of an inhibitor can be influenced by its structure; for example, bulky groups attached to the core pharmacophore may hinder its entry into the substrate-binding pocket. nih.gov The enzyme-inhibitor complex is stabilized by non-covalent interactions, including hydrogen bonds and hydrophobic contacts. nih.govresearchgate.net

Fundamental Aspects of Reversible and Irreversible Enzyme Inhibition

Enzyme inhibition can be broadly categorized as either reversible or irreversible, distinguished by the nature of the interaction between the inhibitor and the enzyme. ucl.ac.ukbyjus.com

Reversible Inhibition: Reversible inhibitors bind to enzymes through non-covalent interactions such as hydrogen bonds, ionic bonds, and hydrophobic interactions. byjus.comsigmaaldrich.cn This binding is temporary, and the enzyme's activity can be fully restored upon removal of the inhibitor, for instance, through dilution. ucl.ac.ukyoutube.com There are several types of reversible inhibition:

Competitive Inhibition: The inhibitor resembles the substrate and competes for the same active site on the enzyme. This type of inhibition can be overcome by increasing the substrate concentration. ucl.ac.uk

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's conformation and reduces its activity, but it does not prevent the substrate from binding. The degree of inhibition depends only on the inhibitor's concentration. ucl.ac.uksigmaaldrich.cn

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. ucl.ac.uk

The duration of action of a reversible inhibitor is generally dependent on its pharmacokinetic profile, such as how quickly it is metabolized and cleared from the body. youtube.com

Irreversible Inhibition: Irreversible inhibitors, also known as covalent inactivators, form strong, typically covalent, bonds with the enzyme. byjus.comyoutube.com This permanently modifies the enzyme, leading to a long-lasting loss of activity. nih.govucl.ac.uk The enzyme's function can only be restored through the synthesis of new enzyme molecules. youtube.com Consequently, the duration of action for an irreversible inhibitor is determined by the enzyme's turnover rate, which can be much longer than the inhibitor's half-life in the body. youtube.com Mechanism-based or "suicide" inhibition is a specific type of irreversible inhibition where the enzyme itself converts a benign substrate into a reactive molecule that then inactivates the enzyme. nih.gov

Receptor Binding and Agonist/Antagonist Action Mechanisms

The 1,3-benzodioxole structure is a key component in various compounds that have been shown to interact with specific biological receptors, acting as either agonists (activators) or antagonists (inhibitors).

For example, a series of N-(benzo[d] nih.govresearchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamides were designed and synthesized as potent agonists for the auxin receptor TIR1 (Transport Inhibitor Response 1). researchgate.netnih.govfrontiersin.org Auxins are a class of plant hormones that play a critical role in root development. nih.gov Molecular docking studies revealed that these benzodioxole derivatives bind effectively within the active pocket of the TIR1 receptor. nih.govfrontiersin.org One particular derivative, designated K-10, showed a lower binding energy compared to the natural auxin, indicating a higher affinity for the receptor. nih.gov By acting as an agonist at the TIR1 receptor, K-10 was shown to promote significant root growth in plants. researchgate.netnih.govfrontiersin.org

In a different context, a derivative named N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530) has been identified as a potent and selective dual inhibitor of c-Src and Abl tyrosine kinases. nih.gov In this case, the compound acts as an antagonist, blocking the enzymatic activity of these kinases which are known to be critical for cancer progression. nih.gov

Furthermore, the compound Alda-1, which is N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide, functions as an activator of the enzyme aldehyde dehydrogenase (ALDH). mdpi.com It enhances the enzyme's activity by stabilizing its tetrameric structure, thereby promoting the detoxification of harmful aldehydes. mdpi.com

Compound Class/NameTarget Receptor/EnzymeAction MechanismBiological Effect
N-(benzo[d] nih.govresearchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamides (e.g., K-10)Auxin Receptor TIR1Agonist. researchgate.netnih.govfrontiersin.orgPromotes plant root growth. researchgate.netnih.govfrontiersin.org
AZD0530c-Src/Abl Tyrosine KinasesAntagonist/Inhibitor. nih.govInhibits tumor growth. nih.gov
Alda-1Aldehyde Dehydrogenase (ALDH)Activator. mdpi.comEnhances aldehyde detoxification. mdpi.com

Applications in Chemical Research and Materials Science

Development of Catalysts and Ligands for Chemical Reactions

Derivatives of 1,3-benzodioxole (B145889) are pivotal in the field of coordination chemistry and catalysis. The oxygen and nitrogen atoms within these structures serve as effective donor sites for coordinating with transition metals. A notable example involves the synthesis of a bidentate chelating Schiff base ligand, N,N'-bis-1,3-benzodioxol-5-ylmethylene]butane-1,4-diamine, derived from piperonal (B3395001) (a 1,3-benzodioxole aldehyde). This ligand effectively forms stable complexes with various transition metals, including Co(II), Ni(II), and Cu(II). The resulting metal complexes are air-stable and exhibit potential applications in catalysis due to the defined coordination geometry provided by the benzodioxole-containing ligand.

Furthermore, the 1,3-benzodioxole framework is a common substrate in advanced catalytic reactions. For instance, new derivatives have been synthesized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, demonstrating the compatibility of the benzodioxole ring with modern catalytic methods to build molecular complexity worldresearchersassociations.comresearchgate.net.

Table 1: Examples of 1,3-Benzodioxole Derivatives in Catalysis and Ligand Synthesis

Derivative/Precursor Metal/Catalyst Application/Reaction Type
Piperonal Co(II), Ni(II), Cu(II) Synthesis of Schiff base ligands for transition metal complexes
1-((6-bromobenzo[d] researchgate.netrsc.orgdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole PdCl2(PPh3)2 Suzuki-Miyaura coupling reaction to synthesize complex derivatives worldresearchersassociations.comresearchgate.net

Investigation of Nonlinear Optical (NLO) Properties in Advanced Materials

The 1,3-benzodioxole moiety is a key component in the design of organic molecules with significant nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. Researchers have synthesized and characterized novel chalcones incorporating both quinoline (B57606) and 1,3-benzodioxole units, such as (E)-N-(4-(3-(benzo[d] researchgate.netrsc.orgdioxol-5-yl)acryloyl)phenyl)quinoline-3-carboxamide. rsc.orgrsc.org

These compounds exhibit strong NLO properties, attributed to the push-pull electronic effect created by electron-donating and electron-accepting groups connected by a π-conjugated system. nih.gov Theoretical studies, using methodologies like Density Functional Theory (DFT), have been employed to calculate the electric dipole moment, linear polarizability, and hyperpolarizability tensors, confirming the potential of these materials. rsc.orgrsc.orgnih.gov The results from these studies highlight the promise of benzodioxole derivatives for use in advanced optical devices. rsc.org

Table 2: NLO Properties of a Quinoline-1,3-benzodioxole Chalcone Derivative

Property Method Finding
Third-order nonlinear susceptibility Z-scan technique 0.50 × 10⁻⁷ esu researchgate.net
Nonlinear refraction Z-scan technique -1.165 × 10⁻⁹ cm²/W researchgate.net
Nonlinear absorption coefficient Z-scan technique 13.4 × 10⁻⁵ cm/W researchgate.net
First and Second Hyperpolarizability Theoretical DFT Calculations Compound exhibits strong NLO properties suitable for optical device development rsc.orgrsc.orgnih.gov

Research into Corrosion Inhibition Mechanisms and Materials Protection

Derivatives of 1,3-benzodioxole have been investigated as effective corrosion inhibitors for metals, particularly for steel in acidic environments. The protective action of these organic compounds is attributed to their ability to adsorb onto the metal surface, forming a barrier that prevents corrosive agents from reaching the metal.

The inhibition mechanism involves the interaction of heteroatoms (oxygen, nitrogen, etc.) in the benzodioxole derivative with the metal. This process can involve the transfer of electrons from the inhibitor molecule to the vacant d-orbitals of the metal, forming a coordinate covalent bond. Theoretical studies using quantum chemical calculations help elucidate the relationship between the molecular structure of the inhibitors and their efficiency. Parameters such as the energy of the highest occupied molecular orbital (E_HOMO) and the lowest unoccupied molecular orbital (E_LUMO) are used to predict the adsorption capabilities of these compounds. The formation of a stable, protective film has been confirmed by surface analysis techniques like scanning electron microscopy (SEM).

Table 3: Corrosion Inhibition by 1,3-Benzodioxole Derivatives

Inhibitor Type Metal Corrosive Medium Inhibition Efficiency Mechanism
α-aminophosphonate (α-AP) derivative Carbon Steel HCl and H2SO4 Up to 95.7% Adsorption on the metal surface via heteroatoms (O, N, P) researchgate.net
Guanidine benzothiazole (B30560) derivative Carbon Steel 1.0 M HCl Up to 91.4% Mixed-type inhibitor; formation of a protective surface film

Use as Probe Compounds in Biochemical and Cellular Studies (Mechanistic Tools)

The 1,3-benzodioxole scaffold is integral to the design of molecules used as probes to investigate biological systems. A prominent example is the development of a series of N-(benzo[d] researchgate.netrsc.orgdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) derivatives (compounds K-1 to K-22). These compounds were designed as potent agonists for the auxin receptor TIR1 and have been used to study and promote root growth in plants like Arabidopsis thaliana and Oryza sativa. nih.govnih.gov By acting as synthetic auxins, these benzodioxole-based probes allow researchers to modulate auxin signaling pathways and investigate the mechanisms of root development. nih.govnih.gov

In another application, 1,3-benzodioxole derivatives have been conjugated with arsenicals to improve their anti-tumor efficiency. chemicalbook.com Inspired by the metabolic inhibition properties of the drug stiripentol, which contains a 1,3-benzodioxole group, these conjugates were designed to have a longer retention time in the body. They function by inhibiting the thioredoxin system, which induces oxidative stress and apoptosis in cancer cells, demonstrating their utility as mechanistic tools in cancer research. chemicalbook.com

Table 4: 1,3-Benzodioxole Derivatives as Biochemical Probes

Derivative Class Biological Target Application/Study
N-(benzo[d] researchgate.netrsc.orgdioxol-5-yl)-2-(one-benzylthio) acetamides Auxin Receptor TIR1 Probing auxin signaling pathways and promoting plant root growth nih.govnih.gov
Arsenical-1,3-benzodioxole conjugates Thioredoxin System Investigating anti-tumor mechanisms by inducing oxidative stress and apoptosis chemicalbook.com
Various synthesized derivatives Human tumor cell lines Evaluation of cytotoxic activity to screen for potential antineoplastic agents researchgate.net

Precursors for Specialized Chemical Intermediates in Advanced Synthesis

The 1,3-benzodioxole structure is a valuable precursor in multi-step organic synthesis due to its stability and the reactivity it imparts to adjacent positions on the benzene (B151609) ring. A clear illustration of its utility is the synthesis of novel heterocyclic compounds starting from (6-bromobenzo[d] researchgate.netrsc.orgdioxol-5-yl)methanol. worldresearchersassociations.comresearchgate.net This starting material undergoes a sequence of reactions, including:

Conversion of the alcohol to a bromide using Appel conditions (CBr₄/PPh₃).

Nucleophilic substitution with sodium azide (B81097) (NaN₃) to form an azidomethyl derivative.

A copper-catalyzed Huisgen 1,3-dipolar cycloaddition ("click reaction") with an alkyne to form a triazole ring.

A final Suzuki-Miyaura coupling reaction to attach various aryl or heterocyclic groups. worldresearchersassociations.comresearchgate.net

This synthetic route showcases how the benzodioxole core serves as a stable anchor and directing group for the construction of complex, biologically relevant molecules. Additionally, simpler derivatives like piperonal are common starting materials in reactions like the Claisen-Schmidt condensation to produce chalcones.

Table 5: 5-Phenyl-1,3-benzodioxole Derivatives as Synthetic Precursors

Precursor Reagents/Reaction Intermediate/Final Product

Q & A

Q. What are the common synthetic routes for 5-Phenyl-1,3-benzodioxole derivatives?

Derivatives of this compound are typically synthesized via multi-step reactions involving electrophilic substitution, nucleophilic displacement, or cyclization. For example, halogenated analogs (e.g., 5-(chloromethyl)-6-propyl-1,3-benzodioxole) are synthesized using POCl₃-mediated reactions under reflux, followed by purification via ethanol recrystallization . Nitro-substituted derivatives often employ nitration reactions with HNO₃/H₂SO₄, while fluorinated analogs (e.g., 2,2-difluoro derivatives) require fluorinating agents like DAST (diethylaminosulfur trifluoride) .

Q. Which analytical techniques are critical for characterizing this compound compounds?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and regiochemistry .
  • Mass spectrometry (MS) for molecular weight verification and fragmentation pattern analysis (e.g., M⁺ peaks at 392.64 for brominated derivatives) .
  • FTIR spectroscopy to identify functional groups (e.g., C-F stretches at ~1100 cm⁻¹ in fluorinated analogs) .
  • X-ray diffraction (XRD) for crystallographic validation of molecular geometry .

Q. How do substituents influence the reactivity of this compound derivatives?

Substituents like nitro, methoxy, and halogens alter electronic and steric properties. For instance:

  • Nitro groups enhance electrophilic substitution at the para position due to their electron-withdrawing effect .
  • Fluorine atoms increase thermal stability and resistance to oxidation, making fluorinated analogs useful in agrochemical intermediates .
  • Chloromethyl groups (e.g., 5-(chloromethyl)-6-propyl derivatives) facilitate nucleophilic displacement reactions for further functionalization .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental spectral data?

Discrepancies between experimental NMR/FTIR data and theoretical predictions can arise from solvent effects or conformational flexibility. For example, DFT calculations (B3LYP/6-311++G(d,p)) accurately predict vibrational modes (e.g., C-F stretches) in 5-nitro-1,3-benzodioxole, reconciling deviations in experimental FT-Raman spectra . Hybrid methods combining molecular dynamics and quantum mechanics are recommended for dynamic systems .

Q. What strategies optimize copolymerization of 5-vinyl-1,3-benzodioxole with styrene or methyl methacrylate?

The Fineman-Ross method determines monomer reactivity ratios (e.g., r₁ for 5-vinyl-1,3-benzodioxole and r₂ for styrene) to design copolymers with tailored properties. For instance, radical polymerization at 60°C with AIBN initiator yields gradient copolymers, while anionic methods produce block structures . Kinetic studies via dilatometry reveal rate constants for mechanistic optimization .

Q. How do structural modifications impact the biological activity of this compound derivatives?

Structure-activity relationship (SAR) studies highlight:

  • Anticonvulsant activity : Pyrazole-carbohydrazide derivatives (e.g., Compound 12) show efficacy in murine models, with IC₅₀ values correlating with electron-withdrawing substituents (e.g., nitro groups) .
  • Enzyme inhibition : Fluorinated analogs (e.g., 2,2-difluoro-4-cyano derivatives) exhibit enhanced binding to cytochrome P450 enzymes due to fluorine’s electronegativity .
  • Hemolytic safety : Chalcone derivatives (e.g., quinoline-benzodioxole hybrids) require balancing lipophilicity (logP < 3) and polar surface area (<80 Ų) to minimize erythrocyte toxicity .

Q. What experimental designs mitigate challenges in synthesizing thermally unstable derivatives?

For heat-sensitive compounds (e.g., nitro-substituted benzodioxoles):

  • Use low-temperature reactions (<0°C) with cryogenic setups.
  • Employ flow chemistry for rapid heat dissipation during exothermic steps .
  • Stabilize intermediates via in situ trapping (e.g., silylation of hydroxyl groups) .

Q. How can researchers validate the purity of fluorinated 1,3-benzodioxole intermediates?

Advanced purification techniques include:

  • Preparative HPLC with C18 columns and acetonitrile/water gradients .
  • Recrystallization in mixed solvents (e.g., ethyl acetate/hexane) to remove regioisomeric impurities .
  • GC-MS headspace analysis to detect volatile byproducts (e.g., residual fluorinating agents) .

Methodological Considerations

  • Contradiction Analysis : When spectral data conflicts (e.g., NMR vs. XRD), cross-validate with alternative techniques (e.g., NOESY for stereochemistry) or isotopic labeling .
  • Data Reproducibility : Document reaction parameters (e.g., humidity for hygroscopic reagents like POCl₃) and use internal standards (e.g., TMSP for NMR) .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.